6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Overview
Description
The compound 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is a heterocyclic molecule that contains bromine, methoxy, and pyrrolopyridine functional groups. This structure is of interest due to its potential applications in pharmaceuticals and materials science. The papers provided discuss various derivatives and related compounds, which offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar heterocyclic compounds.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves condensation reactions, as seen in the synthesis of novel 6-bromo-imidazo[4,5-b]pyridine derivatives, which were obtained through the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions . Another example is the preparation of 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile through the condensation of specific precursors and malononitrile . These methods highlight the versatility of synthetic approaches in creating a variety of brominated heterocyclic compounds.
Molecular Structure Analysis
The molecular geometry and intermolecular interactions play a crucial role in the stability and properties of these compounds. For instance, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated using single crystal X-ray diffraction, revealing π-π interactions and intermolecular hydrogen bonding . Similarly, the molecular structure of other derivatives was confirmed using X-ray crystallography, which showed various intermolecular interactions, including hydrogen bonds and π interactions .
Chemical Reactions Analysis
The reactivity of these compounds is influenced by their functional groups and molecular structure. For example, the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives involved oxidation and intramolecular 1,3-dipolar cycloaddition reactions . The study of nucleophilic reactions of pyrimidine derivatives also provides insights into the reactivity of brominated compounds, where different nucleophiles led to a variety of substituted products .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. For instance, the basicities of a series of 6-substituted-2,4-dimethyl-3-pyridinols were found to approach physiological pH with increasing electron density in the ring, and their antioxidant properties were examined . Theoretical calculations, such as DFT and TD-DFT, have been used to study the electronic properties and binding affinities of these compounds, which are important for their potential applications as inhibitors or antioxidants .
Scientific Research Applications
Kinase Inhibition
Heterocycles like pyrazolo[3,4-b]pyridine, which share structural similarities with "6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine," have been extensively utilized as scaffolds in the design of kinase inhibitors. These compounds exhibit multiple binding modes with kinases, making them valuable in the development of treatments for various diseases. The versatility of these heterocycles, including their ability to form additional interactions in the kinase pocket, underscores their importance in medicinal chemistry and drug design (Wenglowsky, 2013).
Optical Sensors and Corrosion Inhibitors
Pyridine derivatives have been identified as critical components in the synthesis of optical sensors and corrosion inhibitors. Their capability to form coordination and hydrogen bonds makes them suitable for sensing applications. Furthermore, quinoline derivatives, which are structurally related to pyridine, have shown effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes. This highlights the potential of "this compound" in similar applications, given its structural resemblance to these compounds (Jindal & Kaur, 2021); (Verma, Quraishi, & Ebenso, 2020).
Medicinal Chemistry and Drug Discovery
The pyrrolidine scaffold, which is part of the broader family of heterocyclic compounds that "this compound" belongs to, plays a significant role in medicinal chemistry. These structures are widely used in the development of compounds for treating human diseases due to their ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules. This underscores the potential of "this compound" in the discovery of new therapeutic agents (Li Petri et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been reported to target mps1, a protein kinase involved in cell division , and FGFR1, 2, and 3, which are fibroblast growth factor receptors involved in cell growth and division .
Mode of Action
Related compounds have been shown to inhibit mps1, stabilizing it in an inactive conformation . They also inhibit FGFR1, 2, and 3, potentially affecting cell growth and division .
Biochemical Pathways
Inhibition of mps1 can disrupt the spindle assembly checkpoint, leading to errors in chromosome segregation . Inhibition of FGFRs can affect multiple signaling pathways involved in cell growth and survival .
Pharmacokinetics
A structurally similar compound has been reported to have a favorable oral pharmacokinetic profile .
Result of Action
Related compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These interactions are characterized by the binding of this compound to the tyrosine kinase domain of FGFRs, leading to the inhibition of their activity. This inhibition disrupts downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation and survival .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It also significantly reduces the migration and invasion abilities of cancer cells, thereby limiting their metastatic potential . Additionally, this compound influences cell signaling pathways by inhibiting the activation of FGFRs, which in turn affects gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of FGFRs. The compound binds to the ATP-binding site of the tyrosine kinase domain of FGFRs, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways . This inhibition leads to the suppression of cell proliferation, migration, and survival signals, ultimately resulting in the induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been investigated to understand its stability and long-term effects. Studies have shown that the compound remains stable under physiological conditions and retains its inhibitory activity over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of FGFR signaling and prolonged suppression of cancer cell proliferation and migration .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits FGFR activity and suppresses tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate its bioavailability and activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a key role in the oxidation and conjugation of this compound, leading to the formation of metabolites that are excreted via the kidneys .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cancer cells, where it accumulates and exerts its inhibitory effects on FGFRs . Additionally, this compound is distributed to various tissues, including the liver, kidneys, and lungs, where it is metabolized and excreted .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound primarily localizes to the cytoplasm, where it interacts with FGFRs and inhibits their activity . Additionally, this compound may undergo post-translational modifications that facilitate its targeting to specific cellular compartments .
properties
IUPAC Name |
6-bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-5-2-3-10-6(5)4-7(9)11-8/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXAAABKHINEAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CNC2=CC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646754 | |
Record name | 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1000342-81-3 | |
Record name | 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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